molecular formula C13H17NO3 B14168679 Propanamide, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)- CAS No. 3689-97-2

Propanamide, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-

Cat. No.: B14168679
CAS No.: 3689-97-2
M. Wt: 235.28 g/mol
InChI Key: IYYKBCJFAZVSPN-UHFFFAOYSA-N
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Description

Propanamide, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)- is an organic compound that belongs to the class of amides. This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The presence of the benzodioxole moiety imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)- typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction. This involves the reaction of a carboxylic acid derivative with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Propanamide, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)- involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)propanamide
  • 1-(1,3-benzodioxol-5-yl)-2-butanamine
  • N-(1,3-benzodioxol-5-yl)-3-(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-ylpropanamide

Uniqueness

Propanamide, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)- is unique due to its specific substitution pattern on the benzodioxole ring and the presence of the propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

3689-97-2

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]propanamide

InChI

InChI=1S/C13H17NO3/c1-3-13(15)14-9(2)6-10-4-5-11-12(7-10)17-8-16-11/h4-5,7,9H,3,6,8H2,1-2H3,(H,14,15)

InChI Key

IYYKBCJFAZVSPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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